molecular formula C6H10O3 B1630483 3,3-Dimethyl-2-oxobutyric acid CAS No. 815-17-8

3,3-Dimethyl-2-oxobutyric acid

Cat. No. B1630483
CAS RN: 815-17-8
M. Wt: 130.14 g/mol
InChI Key: IAWVHZJZHDSEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, is a 2-oxo monocarboxylic acid that is 3,3-dimethylbutyric acid substituted by an oxo group at position 2 . It has a molecular formula of C6H10O3 and a molecular weight of 130.1418 .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-2-oxobutyric acid involves several steps . The process begins with the halogenation of 3,3-dimethylbutyric acid with a halogenating agent in an organic solvent to obtain an intermediate product. This is followed by a hydrolysis reaction to obtain a corresponding hydrolyzed product. In the presence of a TEMPO catalyst, an oxidation reaction is carried out on the hydrolyzed product under the action of an oxidant. The product is then acidified to obtain 3,3-dimethyl-2-oxobutyric acid .


Molecular Structure Analysis

The IUPAC Standard InChI for 3,3-Dimethyl-2-oxobutyric acid is InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3, (H,8,9) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3-Dimethyl-2-oxobutyric acid include halogenation, hydrolysis, and oxidation . The halogenation and hydrolysis reactions lead to the formation of an intermediate product, which is then oxidized in the presence of a TEMPO catalyst and an oxidant .


Physical And Chemical Properties Analysis

3,3-Dimethyl-2-oxobutyric acid is a clear liquid at 20°C . It has a melting point of 90.5°C, a boiling point of 80°C at 15mmHg, and a specific gravity of 1.06 . It is soluble in water .

Scientific Research Applications

Asymmetric Synthesis

3,3-Dimethyl-2-oxobutyric acid plays a crucial role in asymmetric synthesis. For instance, it has been utilized in the synthesis of ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate through asymmetric aldol reactions, demonstrating its potential in creating specific enantiomers which are valuable in chemical synthesis (Wang Jin-ji, 2014).

Molecular Docking and Cytotoxicity Studies

In the field of pharmacology and medicinal chemistry, derivatives of 3,3-Dimethyl-2-oxobutyric acid have been synthesized and analyzed for their cytotoxic effects. This is crucial in drug discovery and development, particularly in identifying potential compounds for cancer treatment (N. Aggarwal, K. Gopika, B. Revanasiddappa, 2022).

Photoinduced Oligomerization in Atmospheric Chemistry

The compound is significant in atmospheric chemistry, particularly in the study of photoinduced oligomerization of pyruvic acid. This research enhances understanding of the chemical processes that occur in the atmosphere and how they affect environmental factors (M. Guzman, A. Colussi, M. Hoffmann, 2006).

Photoluminescence Properties

Research has been conducted on the fluorescence properties of complexes involving this acid, indicating its potential in the development of new materials with unique photoluminescent properties. This has applications in materials science and engineering (Han Hong-xing, 2012).

Potential in Anticancer Drug Development

Its derivatives have been explored in the context of anticancer drug development. By understanding the molecular structures and interactions, researchers can develop new therapeutic agents targeting specific cancer types (Priscila Ivo Rubim de Santana et al., 2020).

Electrogeneration of Hydroxyl Radicals

In environmental chemistry, studies involving the electrogeneration of hydroxyl radicals using derivatives of 3,3-Dimethyl-2-oxobutyric acid have been performed. This research is significant for understanding and potentially mitigating environmental pollution (Beatrice Marselli et al., 2003).

Synthesis and Molecular Structure Studies

The compound has been used in synthesizing various molecular structures and studying their spectral properties, furthering the understanding of chemical bonding and molecular interactions (I. Kowalczyk, 2008).

Conformational Studies in Chemistry

It serves as a base for the synthesis of cyclic compounds in conformational studies, playing a crucial role in the understanding of molecular geometry and its implications in chemical reactions and stability (D. S. Reddy, D. V. Vander Velde, J. Aubé, 2004).

Safety And Hazards

3,3-Dimethyl-2-oxobutyric acid is classified as a skin corrosive, Category 1B . It causes severe skin burns and eye damage (H314), is a combustible liquid (H227), and may be corrosive to metals (H290) . It should be stored under inert gas at room temperature .

Future Directions

3,3-Dimethyl-2-oxobutyric acid is mainly used for pharmaceutical intermediates, gene engineering reagents, nutritional additives, coating raw materials, and others . Given the large demand for the anti-AIDS atazanavir intermediate in the international market, the intermediate 3,3-dimethyl-2-oxobutyric acid has a wide market prospect .

properties

IUPAC Name

3,3-dimethyl-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWVHZJZHDSEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027314
Record name 3,3-Dimethyl-2-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystalline solid; [MSDSonline]
Record name Trimethylpyruvic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7618
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,3-Dimethyl-2-oxobutyric acid

CAS RN

815-17-8
Record name 3,3-Dimethyl-2-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylpyruvic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-2-oxobutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3,3-dimethyl-2-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3-Dimethyl-2-oxobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-2-oxobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLPYRUVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CL615CLH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETHYLPYRUVIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5757
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2-oxobutyric acid
Reactant of Route 2
3,3-Dimethyl-2-oxobutyric acid
Reactant of Route 3
3,3-Dimethyl-2-oxobutyric acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-2-oxobutyric acid
Reactant of Route 5
3,3-Dimethyl-2-oxobutyric acid
Reactant of Route 6
3,3-Dimethyl-2-oxobutyric acid

Citations

For This Compound
40
Citations
N Rabjohn, CA Harbert - The Journal of Organic Chemistry, 1970 - ACS Publications
The thermal decomposition of 3, 3-dialkyl-2-oxocarboxylic acids (1) has been shown to lead todecarboxylation and rearrangement. Although 3, 3-dimethyl-2-oxobutyric acid (le) …
Number of citations: 6 pubs.acs.org
L Tang, Y Ouyang, K Sun, B Yu - RSC advances, 2022 - pubs.rsc.org
A metal-free visible-light-induced decarboxylative radical addition/cyclization procedure at room temperature was described for the synthesis of acylated benzimidazo/indolo[2,1-a]…
Number of citations: 10 pubs.rsc.org
RS Davidson, D Goodwin - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Irradiation of pyruvic acid in the presence of electron acceptors gives rise to enhanced carbon dioxide production, and in the case of methylviologen, this leads to the formation of …
Number of citations: 17 pubs.rsc.org
NJ Turner, JR Winterman, R McCague, JS Parratt… - Tetrahedron letters, 1995 - Elsevier
Treatment of (±)-2-phenyl-4-tert-butyloxazolin-5(4H)-one 8 with Lipozyme® (Mucor miehei) in toluene containing n-butanol and a catalytic amount of triethylamine resulted in a 94% …
Number of citations: 123 www.sciencedirect.com
Y Liu, X Zhong, Z Luo, X Meng, R Li… - Biotechnology …, 2023 - Wiley Online Library
L‐2‐aminobutyric acid (L‐2‐ABA) is a chiral precursor for the synthesis of anti‐epileptic drug levetiracetam and anti‐tuberculosis drug ethambutol. Asymmetric synthesis of L‐2‐ABA by …
Number of citations: 1 onlinelibrary.wiley.com
J Šafanda, P Sobotka - Collection of Czechoslovak chemical …, 1984 - cccc.uochb.cas.cz
2-Oxoglutaric acid reacts with 3-methyl-2-benzothiazoline hydrazone in acid solutions in the presence of FeCl 3 to give a stady yellow colour. The method enables the substance to be …
Number of citations: 3 cccc.uochb.cas.cz
KL Tuck, SA Saldanha, LM Birch, AG Smith… - Organic & biomolecular …, 2006 - pubs.rsc.org
Pantothenate synthetase catalyses the ATP-dependent condensation of D-pantoate and β-alanine to form pantothenate. Ten analogues of the reaction intermediate pantoyl adenylate, …
Number of citations: 55 pubs.rsc.org
AP Krapcho, BS Bak, RG Johanson… - The Journal of Organic …, 1970 - ACS Publications
Ts) and 3 (R= Ts) along with those for several model compounds are tabulated in Table I. In order to make rate comparisons with the tosylates studied here and other related systems, …
Number of citations: 5 pubs.acs.org
K Niu, P Zhou, L Ding, Y Hao, Y Liu… - ACS Sustainable …, 2021 - ACS Publications
Progress in photochemical and electrochemical decarboxylation has enabled the rapid construction of functionalized decarboxylated products under extremely mild conditions. The …
Number of citations: 12 pubs.acs.org
SL Liu, QX Song, DZ Wei, YW Zhang… - Preparative …, 2006 - Taylor & Francis
Penicillin G acylase, from Kluyvera citrophila, was used in kinetic resolution of DL‐ tert‐leucine. N‐phenylacetylated‐DL‐tert‐leucine, chemically synthesized from DL‐ tert‐leucine, was …
Number of citations: 35 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.